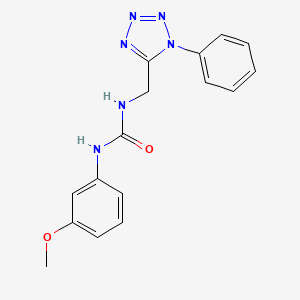
1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as MPTU, is a synthetic compound that has been studied for its potential therapeutic applications. MPTU has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively in scientific research.
Aplicaciones Científicas De Investigación
Anion Tuning in Hydrogel Formation
Research by Lloyd and Steed (2011) illustrates how the rheology, morphology, and gelation of low molecular weight hydrogelators, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, can be tuned by the identity of anions. This study suggests potential applications of similar urea derivatives in developing hydrogels with customizable physical properties for use in drug delivery systems, tissue engineering, and as biomaterials (Lloyd & Steed, 2011).
Enzyme Inhibition and Anticancer Activity
A study conducted by Mustafa, Perveen, and Khan (2014) on the synthesis of urea derivatives revealed that compounds such as N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed promising enzyme inhibition and in vitro anticancer activity. This highlights the potential of urea derivatives in the development of new therapeutic agents targeting specific enzymes or cancer cells (Mustafa, Perveen, & Khan, 2014).
Nonlinear Optical Properties
Shettigar et al. (2006) explored the nonlinear optical properties of bis-chalcone derivatives, finding significant second harmonic generation efficiencies and hyperpolarizabilities. These findings suggest that certain urea derivatives could be explored for their potential in optical technologies, such as in the development of new materials for photonic and electro-optic applications (Shettigar et al., 2006).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the corrosion inhibition efficiency of urea derivatives on mild steel in hydrochloric acid, revealing that compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea exhibit good performance. This indicates the utility of urea derivatives in protecting metals from corrosion, particularly in industrial applications (Bahrami & Hosseini, 2012).
Directed Lithiation
Smith, El‐Hiti, and Alshammari (2013) demonstrated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, leading to the formation of substituted products. This research outlines the potential of urea derivatives in synthetic chemistry, particularly in facilitating the synthesis of complex organic molecules through selective lithiation strategies (Smith, El‐Hiti, & Alshammari, 2013).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-24-14-9-5-6-12(10-14)18-16(23)17-11-15-19-20-21-22(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRADAUSDDLLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)
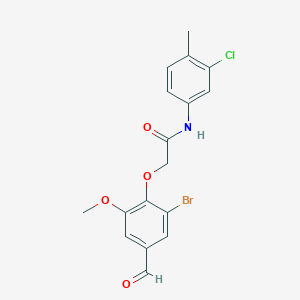
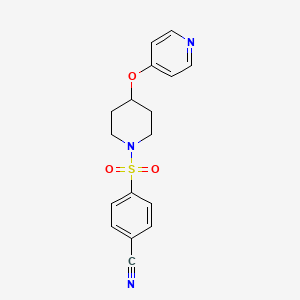
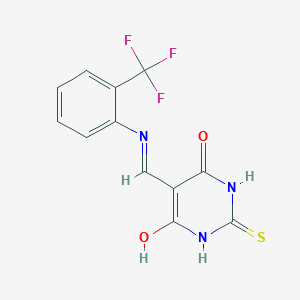


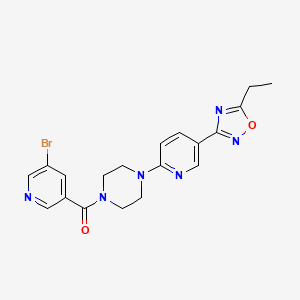
![benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2398684.png)
![2-Methylspiro[indole-3,4'-piperidine]](/img/structure/B2398685.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2398686.png)

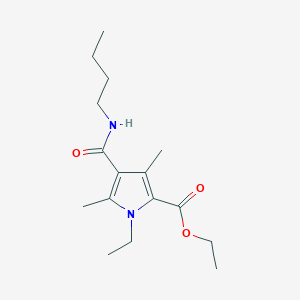
![3-[(4-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2398690.png)
